N1-Acetic Acid Moiety Confers Structural Distinction from C3-Acetic Acid Regioisomers
The target compound is defined by its acetic acid substitution at the N1 position of the indazole ring. This differentiates it from the commercially available regioisomer (5-bromo-1H-indazol-3-yl)-acetic acid (CAS 885271-84-1), which has the acetic acid group at the C3 carbon. This structural divergence alters the molecule's three-dimensional geometry and the spatial presentation of the carboxylic acid handle for subsequent conjugation, which can impact molecular recognition and the resulting compound's fit within a protein binding site. [1]
| Evidence Dimension | Regioisomeric position of the acetic acid moiety |
|---|---|
| Target Compound Data | Acetic acid group at indazole N1 position |
| Comparator Or Baseline | Acetic acid group at indazole C3 position (CAS 885271-84-1) |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Comparison of molecular structures and IUPAC nomenclature as per vendor catalogs and chemical databases. |
Why This Matters
The position of the reactive handle (N1 vs. C3) directly dictates the vector and orientation of subsequent derivatization, a critical parameter in fragment-based drug discovery and scaffold optimization.
- [1] PubChem. (2025). 2-(5-Bromo-1H-indazol-1-yl)acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_5-Bromo-1H-indazol-1-yl_acetic-acid View Source
